molecular formula C17H16N2O2S B14549019 N-{3-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide CAS No. 62284-66-6

N-{3-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide

Cat. No.: B14549019
CAS No.: 62284-66-6
M. Wt: 312.4 g/mol
InChI Key: MCYBVLRDQGUUPX-UHFFFAOYSA-N
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Description

N-{3-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide: is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety, a thiazolidine ring, and an acetamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

CAS No.

62284-66-6

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-[3-(2-naphthalen-2-yl-2-oxoethyl)-1,3-thiazolidin-2-ylidene]acetamide

InChI

InChI=1S/C17H16N2O2S/c1-12(20)18-17-19(8-9-22-17)11-16(21)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10H,8-9,11H2,1H3

InChI Key

MCYBVLRDQGUUPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(CCS1)CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with thiazolidine-2,4-dione under specific conditions. The reaction often requires the presence of a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted thiazolidine compounds .

Mechanism of Action

The mechanism of action of N-{3-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can influence cell signaling and proliferation, contributing to its potential anticancer properties .

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